
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound with the empirical formula C9H10N2O4 . It is related to 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride and 2-(4-Nitrophenyl)propionic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]N+=CC=C1CC(N)C(O)=O)=O.Cl . The InChI key is XNPWOQZTJFYSEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.65 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
One of the applications of related derivatives involves the synthesis of new acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), for use as corrosion inhibitors in nitric acid solutions of copper. These compounds have shown effectiveness in reducing the corrosion of copper, making them valuable in extending the life of copper components in acidic environments (Ahmed Abu-Rayyan et al., 2022).
Polymer Science
Phloretic acid, closely related to the compound , serves as a renewable building block for the enhancement of reactivity towards benzoxazine ring formation. This application provides an eco-friendly alternative to phenol, offering specific properties to aliphatic –OH bearing molecules or macromolecules for a wide range of materials science applications (Acerina Trejo-Machin et al., 2017).
Catalysis
Derivatives of the compound have been utilized in catalytic processes. For instance, catalytic nanoreactors have been studied for the hydrolysis of 4-nitrophenyl benzoate, demonstrating the influence of ionene nanoreactor design on catalytic efficiency. The research suggests that certain functionalized ionenes can significantly enhance catalytic hydrolysis, providing insights into the design of effective catalytic systems (Alexanders T.N. Berlamino et al., 2010).
Photocatalysis
The compound and its derivatives are also explored in the photocatalytic degradation of organic pollutants. Aromatic organoarsenic compounds, which pose environmental risks, have been shown to degrade efficiently under UV TiO2 photocatalysis. This application demonstrates the potential of photocatalysis in the remediation of hazardous organic compounds, converting them into less harmful substances (Shan Zheng et al., 2014).
Material Science
In material science, the compound finds application in enhancing the properties of bionanocomposites. The use of 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for PBS bionanocomposites preparation showcases its role in improving thermal stability and mechanical reinforcement. This highlights its significance in developing environmentally friendly and potentially fully biodegradable materials (Grazia Totaro et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

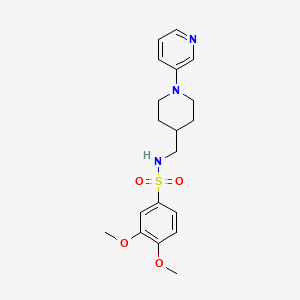
![5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2986930.png)
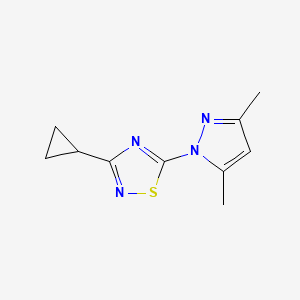

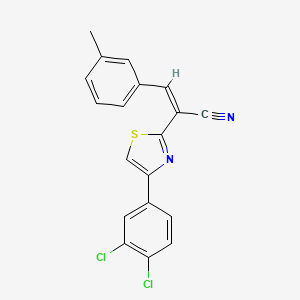
![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)
![N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2986937.png)
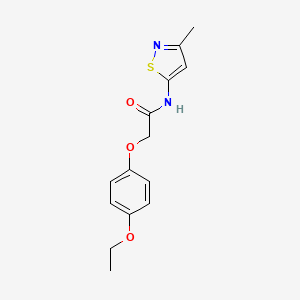
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)

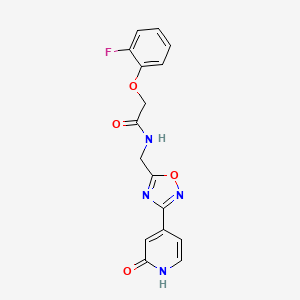
![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)